molecular formula C17H21N3 B14492766 (6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile CAS No. 63193-77-1

(6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile

Cat. No.: B14492766
CAS No.: 63193-77-1
M. Wt: 267.37 g/mol
InChI Key: QUZQVOPCOXKNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to form the desired product. The reaction typically involves the use of solvents such as acetonitrile and catalysts to facilitate the formation of the indazole ring . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indazole ring or the nitrile group.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, derivatives of this compound could be explored for their therapeutic potential. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

(6,6-Dimethyl-1-phenyloctahydro-4H-indazol-4-ylidene)acetonitrile can be compared with other similar compounds, such as other indazole derivatives. These compounds share a common indazole core but differ in their substituents, leading to variations in their chemical and biological properties. Some similar compounds include 1-phenyl-2,3-dimethylindazole and 1-(4-chlorophenyl)-2,3-dimethylindazole . The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.

Properties

CAS No.

63193-77-1

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

2-(6,6-dimethyl-1-phenyl-2,3,3a,5,7,7a-hexahydroindazol-4-ylidene)acetonitrile

InChI

InChI=1S/C17H21N3/c1-17(2)10-13(8-9-18)15-12-19-20(16(15)11-17)14-6-4-3-5-7-14/h3-8,15-16,19H,10-12H2,1-2H3

InChI Key

QUZQVOPCOXKNSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2C(CNN2C3=CC=CC=C3)C(=CC#N)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.